N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide
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Overview
Description
N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a purine base linked to a sugar moiety and further modified with an imidamide group. Its unique structure allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A nucleoside similar in structure but lacking the imidamide group.
Adenosine: Another nucleoside with a similar purine base but different functional groups.
2-Thioadenosine: A derivative with a sulfur atom replacing an oxygen atom in the purine ring.
Uniqueness
N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide is a complex organic compound that belongs to the class of purine derivatives. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H26N6O5 with a molecular weight of approximately 398.44 g/mol. It features a unique structure that includes a purine base linked to a hydroxymethyl oxolane moiety, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H26N6O5 |
Molecular Weight | 398.44 g/mol |
CAS Number | 134249-04-0 |
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Adenosine Receptors : The compound has been shown to interact with adenosine receptors, particularly the A3 receptor. Activation or inhibition of these receptors can lead to diverse physiological effects, including anti-inflammatory and anti-cancer activities. The structural modifications in the purine ring influence receptor binding affinity and efficacy .
- Intercalation into Nucleic Acids : The presence of the hydroxymethyl oxolane moiety allows the compound to intercalate into DNA and RNA structures. This intercalation can disrupt normal nucleic acid functions such as replication and transcription, which is particularly relevant in cancer therapy.
- Fluorescent Properties : The compound exhibits unique photophysical properties due to its structure, making it useful as a fluorescent probe in biological imaging studies. This characteristic allows researchers to track biological processes in real-time.
1. Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that compounds with similar structural motifs showed significant inhibition of cell proliferation in breast cancer cells via apoptosis induction mechanisms .
2. Anti-inflammatory Effects
A study focused on the modulation of inflammatory responses revealed that the compound could reduce pro-inflammatory cytokine production in macrophages when activated through A3 receptors. This suggests potential therapeutic applications in treating inflammatory diseases .
3. Pharmacokinetics
Research on the pharmacokinetics of this compound indicated favorable absorption characteristics and metabolic stability, which are critical for its development as a therapeutic agent. The bioavailability studies showed that modifications in the oxolane structure enhanced solubility and systemic circulation time .
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O4/c1-11(2)6-24(7-12(3)4)9-21-17-16-18(23-19(28)22-17)25(10-20-16)15-5-13(27)14(8-26)29-15/h9-15,26-27H,5-8H2,1-4H3,(H,22,23,28)/t13-,14+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACKLMZRCQEVJD-RRFJBIMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C=NC1=C2C(=NC(=O)N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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